molecular formula C11H22N2O3 B1376075 Tert-butyl (4-(aminomethyl)tetrahydro-2H-pyran-4-YL)carbamate CAS No. 1158759-94-4

Tert-butyl (4-(aminomethyl)tetrahydro-2H-pyran-4-YL)carbamate

Cat. No.: B1376075
CAS No.: 1158759-94-4
M. Wt: 230.3 g/mol
InChI Key: BGPVAGINRNAFSY-UHFFFAOYSA-N
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Description

Tert-butyl (4-(aminomethyl)tetrahydro-2H-pyran-4-YL)carbamate is a chemical compound with the molecular formula C11H22N2O3. It is commonly used in research and development within the fields of chemistry and biology. This compound is known for its stability and reactivity, making it a valuable intermediate in various synthetic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4-(aminomethyl)tetrahydro-2H-pyran-4-YL)carbamate typically involves the reaction of tert-butyl carbamate with 4-(aminomethyl)tetrahydro-2H-pyran-4-yl chloride under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes rigorous quality control measures to ensure high purity and consistency. The reaction conditions are optimized for maximum yield and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4-(aminomethyl)tetrahydro-2H-pyran-4-YL)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various substituted carbamates, amines, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Tert-butyl (4-(aminomethyl)tetrahydro-2H-pyran-4-YL)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: It is investigated for its potential use in drug development and pharmaceutical research.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (4-(aminomethyl)tetrahydro-2H-pyran-4-YL)carbamate involves its interaction with various molecular targets and pathways. It can act as a nucleophile, participating in substitution reactions, or as a ligand, binding to specific receptors or enzymes. The exact pathways depend on the specific application and the molecular context in which it is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (4-(aminomethyl)tetrahydro-2H-pyran-4-YL)carbamate is unique due to its specific reactivity and stability, which make it a versatile intermediate in synthetic chemistry. Its aminomethyl group allows for a wide range of chemical modifications, enhancing its utility in various research and industrial applications .

Properties

IUPAC Name

tert-butyl N-[4-(aminomethyl)oxan-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-10(2,3)16-9(14)13-11(8-12)4-6-15-7-5-11/h4-8,12H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGPVAGINRNAFSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCOCC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50857400
Record name tert-Butyl [4-(aminomethyl)oxan-4-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158759-94-4
Record name tert-Butyl [4-(aminomethyl)oxan-4-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of tert-butyl (4-cyanotetrahydro-2H-pyran-4-yl)carbamate (59 g, 260 mmol) and Raney Nickel (25 g) in isopropanol and ammonia (700 mL) was stirred under a hydrogen atmosphere. After 36 hours, the solids were filtered and the filtrate was concentrated under reduced pressure. The residue was recrystallized from DCM (60 mL) to afford tert-butyl [4-(aminomethyl)tetrahydro-2H-pyran-4-yl]carbamate. MS ESI calc'd. for C11H23N2O3 [M+H]+ 231. found 231. 1H NMR (400 MHz, CDCl3) δ 4.42 (s, 1H), 3.77 (d, J=11.6 Hz, 2H), 3.66-3.60 (m, 2H), 2.94 (s, 2H), 1.97-1.94 (d, J=13.6 Hz, 2H), 1.57 (m, 2H), 1.44 (s, 9H), 1.28 (s, 2H).
Quantity
59 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a suspension of tert-butyl (4-cyanotetrahydro-2H-pyran-4-yl)carbamate (G14, 210 mg) and cobalt(II) chloride (241 mg) in methanol (9 mL), sodium borohydride (175 mg) was added at room temperature, and the mixture was stirred at the same temperature for 1 hour. To the reaction mixture, cobalt(II) chloride (241 mg) and sodium borohydride (175 mg) were added at room temperature, and the mixture was stirred at the same temperature for 2 hours. To the reaction mixture, ethyl acetate and 1.0 mol/L aqueous sodium hydroxide were added. The organic layer was separated, washed with saturated aqueous sodium chloride, and then dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure to obtain tert-butyl (4-(aminomethyl)tetrahydro-2H-pyran-4-yl)carbamate (G15, 195 mg).
Quantity
210 mg
Type
reactant
Reaction Step One
Quantity
175 mg
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Name
cobalt(II) chloride
Quantity
241 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
175 mg
Type
reactant
Reaction Step Three
Name
cobalt(II) chloride
Quantity
241 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl (4-(aminomethyl)tetrahydro-2H-pyran-4-YL)carbamate
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Tert-butyl (4-(aminomethyl)tetrahydro-2H-pyran-4-YL)carbamate
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Tert-butyl (4-(aminomethyl)tetrahydro-2H-pyran-4-YL)carbamate
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Reactant of Route 6
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